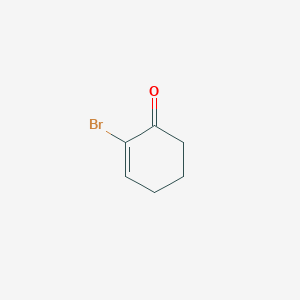

2-Bromocyclohex-2-en-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYNHSQQWQIIFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450017 | |

| Record name | 2-bromocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50870-61-6 | |

| Record name | 2-bromocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromocyclohex-2-en-1-one from Cyclohexenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Bromocyclohex-2-en-1-one, a valuable intermediate in organic synthesis, from the readily available starting material, cyclohexenone. This document details the prevalent synthetic methodology, including a thorough experimental protocol. Quantitative data is presented in a clear, tabular format for ease of comparison and interpretation. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

This compound is a key building block in the synthesis of a variety of complex organic molecules and pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic enone system and a vinyl bromide moiety, allows for a diverse range of subsequent chemical transformations. These include, but are not limited to, cross-coupling reactions, nucleophilic additions, and cycloadditions, making it a versatile precursor for the construction of carbocyclic and heterocyclic frameworks. The efficient and high-yielding synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical research communities. This guide focuses on a reliable and scalable method for its preparation from cyclohexenone.

Synthetic Methodology

The most common and efficient method for the synthesis of this compound from cyclohexenone is the direct bromination of the enone. This reaction proceeds readily and in high yield. The general transformation is depicted below:

[Cyclohexenone] + Br2 → [this compound] + HBr

A well-established and reliable procedure for this transformation is documented in Organic Syntheses, which provides a detailed protocol for the bromination of cyclohexenone.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from cyclohexenone as described in the cited literature.

| Parameter | Value | Reference |

| Starting Material | Cyclohex-2-enone | [1] |

| Reagents | Bromine, Dichloromethane | [1] |

| Product | 2-Bromo-2-cyclohexen-1-one | [1] |

| Molecular Formula | C₆H₇BrO | [2] |

| Molecular Weight | 175.02 g/mol | [2][3] |

| Crude Yield | 98% | [1] |

| Purity (after purification) | >99% by GC | [1] |

| Melting Point | 72-74 °C | [1] |

| Appearance | Slightly yellow powder (crude), Off-white solid (purified) | [1] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.42 (t, J = 4.5 Hz, 1H), 2.60-2.64 (m, 2H), 2.43-2.47 (m, 2H), 2.04-2.10 (m, 2H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 22.8, 28.5, 37.9, 122.6, 147.2, 189.6 | [1] |

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

Cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv)

-

Dichloromethane (CH₂Cl₂) (150 mL)

-

Bromine (Br₂)

-

tert-Butyl methyl ether (t-BuOMe)

-

n-Heptane

Equipment:

-

500-mL 3-necked round-bottomed flask

-

Magnetic stir bar

-

25-mL addition funnel with gas inlet adapter

-

Nitrogen line and gas bubbler

-

Glass stopper

-

Rubber septum

-

Thermocouple probe

-

Standard glassware for filtration and purification

Procedure:

-

Reaction Setup: A 3-necked, 500-mL, round-bottomed flask is equipped with a magnetic stir bar and charged with cyclohex-2-enone (15.0 g, 156 mmol) and dichloromethane (150 mL).[1] The central neck is fitted with a 25-mL addition funnel, which is equipped with a gas inlet adapter connected to a nitrogen line and a gas bubbler. One of the outer necks is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.

-

Bromination: The reaction mixture is stirred and cooled to a specific temperature (the exact temperature is not specified in the provided summary but cooling is implied for controlled addition). Bromine is then added dropwise via the addition funnel. The reaction is fast and virtually quantitative.[1]

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

-

Isolation of Crude Product: The residue is dried under vacuum (10 mmHg) for 1.5 hours to a constant weight, affording crude 2-bromo-2-cyclohexen-1-one as a slightly yellow powder (26.7 g, 98% yield).[1] This crude product is suitable for many subsequent reactions without further purification.[1]

-

Purification (Optional): To a 100-mL round-bottomed flask containing the crude 2-bromo-2-cyclohexen-1-one (7.80 g), add tert-butyl methyl ether (10 mL) and stir the slurry for 5 minutes.[1] Add n-heptane (10 mL) over a 10-minute period via an addition funnel. Stir the resulting slurry for 20 minutes at room temperature. Filter the solid and wash with n-heptane (10 mL) to yield 2-bromo-2-cyclohexen-1-one as an off-white solid (5.45 g, 70% recovery).[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

-

This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

-

Bromine: Highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

-

Dichloromethane: A suspected carcinogen. Handle in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound from cyclohexenone via direct bromination is a highly efficient and straightforward procedure, providing the desired product in excellent crude yield. The methodology is well-documented and scalable, making it a practical choice for both academic research and industrial applications. The resulting versatile intermediate can be readily purified to a high degree, allowing for its use in a wide array of subsequent chemical transformations. This guide provides the necessary technical details to enable researchers to successfully perform this valuable synthetic transformation.

References

Technical Guide: Physical and Chemical Properties of 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromocyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The information compiled herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Physical Properties

This compound is a cyclic ketone with the molecular formula C₆H₇BrO.[1] It is also known by the synonym 2-bromo-2-cyclohexen-1-one.[1][2] The compound typically appears as a solid, with some sources describing it as a slightly yellow powder.[3][4]

The following table summarizes the key quantitative physical data available for this compound:

| Property | Value | Source(s) |

| Molecular Weight | 175.02 g/mol | [2][5] |

| Melting Point | 72.5-75 °C | [1][2] |

| Boiling Point | 235.167 °C at 760 mmHg | [1][2] |

| Density | 1.612 g/cm³ | [1][2] |

| Refractive Index | 1.561 | [1][2] |

| Flash Point | 108.055 °C | [1][2] |

| Vapor Pressure | 0.051 mmHg at 25°C | [1] |

| Topological Polar Surface Area | 17.1 Ų | [2][5] |

| XLogP3 | 1.8 | [2][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Peaks / Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ: 2.04-2.10 (m, 2 H), 2.43-2.47 (m, 2 H), 2.60-2.64 (m, 2 H), 7.42 (t, J = 4.5 Hz, 1 H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 22.8, 28.5, 37.5, 123.5, 147.9, 191.1[3] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of cyclohex-2-enone. The following protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

Cyclohex-2-enone

-

Dichloromethane (CH₂Cl₂)

-

Bromine (Br₂)

-

Nitrogen gas (N₂)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

Aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

tert-Butyl methyl ether (t-BuOMe)

-

n-Heptane

Equipment:

-

3-necked, 500-mL, round-bottomed flask

-

Magnetic stir bar

-

25-mL addition funnel with a gas inlet adapter

-

Gas bubbler

-

Glass stopper

-

Rubber septum

-

Thermocouple probe

-

Separatory funnel

-

Filter funnel

-

Rotary evaporator

Procedure:

-

A 3-necked, 500-mL, round-bottomed flask equipped with a magnetic stir bar is charged with cyclohex-2-enone (15.0 g, 156 mmol, 1.0 equiv) and CH₂Cl₂ (150 mL).

-

The center neck is fitted with a 25-mL addition funnel equipped with a gas inlet adapter connected to a nitrogen line and gas bubbler. One outer neck is sealed with a glass stopper, and the other is capped with a rubber septum through which a thermocouple probe is inserted.

-

The reaction mixture is cooled to 0 °C.

-

A solution of bromine (8.0 mL, 156 mmol, 1.0 equiv) in CH₂Cl₂ (25 mL) is added dropwise via the addition funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (100 mL) followed by 10% aqueous Na₂S₂O₃ solution (50 mL).

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude 2-bromo-2-cyclohexen-1-one can be purified by recrystallization. To a 100-mL round-bottomed flask, add the crude product (7.80 g) and t-BuOMe (10 mL) and stir for 5 minutes. Add n-heptane (10 mL) over 10 minutes. Stir the resulting slurry for 20 minutes at room temperature, then filter and wash with n-heptane (10 mL) to yield purified 2-bromo-2-cyclohexen-1-one as an off-white solid.[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyclohex-2-enone.

Caption: Synthesis workflow for this compound.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the organic compound 2-Bromocyclohex-2-en-1-one. The information presented herein is crucial for the structural elucidation and characterization of this molecule, which serves as a valuable intermediate in various synthetic pathways. This document outlines the expected spectral data based on established principles of spectroscopy and provides detailed experimental protocols for data acquisition.

Introduction

This compound is a cyclic α,β-unsaturated ketone containing a bromine substituent on the carbon-carbon double bond. Its structure presents a unique combination of functional groups that give rise to characteristic signals in various spectroscopic analyses. Understanding these spectral fingerprints is essential for confirming the identity and purity of the compound in research and development settings.

Predicted Spectral Data

Due to the limited availability of experimentally acquired and publicly accessible numerical spectral data for this compound, the following tables summarize the predicted values based on the analysis of structurally similar compounds and established spectroscopic principles.

1H NMR Spectral Data

The proton nuclear magnetic resonance (1H NMR) spectrum is expected to provide key information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.2 - 7.5 | Triplet (t) | ~4.0 |

| H4 | 2.5 - 2.8 | Multiplet (m) | - |

| H5 | 2.0 - 2.3 | Multiplet (m) | - |

| H6 | 2.8 - 3.1 | Triplet (t) | ~6.0 |

13C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (13C NMR) spectrum reveals the chemical environment of each carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 190 - 195 |

| C2 (C-Br) | 125 - 130 |

| C3 (=CH) | 145 - 150 |

| C4 (CH2) | 35 - 40 |

| C5 (CH2) | 25 - 30 |

| C6 (CH2) | 38 - 43 |

Infrared (IR) Spectral Data

The infrared (IR) spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm-1) | Intensity |

| C=O (α,β-unsaturated ketone) | 1680 - 1700 | Strong |

| C=C (alkene) | 1620 - 1640 | Medium |

| C-H (sp2) | 3000 - 3100 | Medium |

| C-H (sp3) | 2850 - 3000 | Medium |

| C-Br | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two major isotopes (79Br and 81Br) in a nearly 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments.

| Fragment Ion | Predicted m/z | Interpretation |

| [M]+ | 174/176 | Molecular ion |

| [M-Br]+ | 95 | Loss of a bromine radical |

| [M-CO]+• | 146/148 | Loss of carbon monoxide |

| [C5H6O]+• | 82 | Retro-Diels-Alder fragmentation |

| [C4H4Br]+ | 131/133 | Fragmentation of the ring |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

13C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-220 ppm.

-

Apply a 30° pulse with a relaxation delay of 2 seconds.

-

Accumulate a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample by dissolving a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone) and depositing a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm-1.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The data is typically presented as percent transmittance (%T) versus wavenumber (cm-1).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, dissolve a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, equipped with an electron ionization (EI) source.

-

Acquisition:

-

Use a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-300 amu.

-

The resulting spectrum will show the relative abundance of different fragment ions.

-

Visualization of the Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for structural elucidation.

Conclusion

The combined application of 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. The predicted spectral data and detailed experimental protocols outlined in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the unambiguous identification and quality control of this important chemical entity.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Bromocyclohex-2-en-1-one, a valuable intermediate in organic synthesis. By integrating experimental data with predicted spectral values, this document offers a detailed interpretation of the compound's key spectral features. It includes standardized experimental protocols and logical workflow diagrams to assist researchers in acquiring and interpreting NMR data for this and structurally related α,β-unsaturated ketones.

Introduction to this compound

This compound is a cyclic α-bromo enone, a class of compounds widely utilized as versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of a carbonyl group, a carbon-carbon double bond, and a bromine atom provides multiple reactive sites for various chemical transformations. Accurate structural confirmation is paramount, and NMR spectroscopy serves as the primary tool for this purpose. This guide details the expected ¹H and ¹³C NMR spectral characteristics of the molecule, providing a benchmark for its identification and purity assessment.

¹H and ¹³C NMR Spectral Data

The spectral data for this compound is summarized below. The data is a composite of experimentally observed values and high-quality predicted data to provide a complete reference. The numbering convention used for proton and carbon assignments is shown in Figure 1.

¹H NMR Data

The ¹H NMR spectrum is characterized by one signal in the olefinic region and three distinct multiplets in the aliphatic region.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 7.44 | 7.42[1] | Triplet (t) | 4.5[1] |

| H4 | 2.81 | - | Triplet (t) | 6.4 |

| H6 | 2.54 | - | Triplet (t) | 6.7 |

| H5 | 2.11 | - | Quintet (p) | 6.5 |

Predicted data obtained from nmrdb.org. Experimental data sourced from Organic Syntheses Procedure.

¹³C NMR Data

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to each carbon atom in the molecule.

| Carbon | Predicted δ (ppm) |

| C1 (C=O) | 189.6 |

| C3 (C-H) | 150.9 |

| C2 (C-Br) | 120.3 |

| C6 (CH₂) | 37.9 |

| C4 (CH₂) | 30.1 |

| C5 (CH₂) | 21.3 |

Predicted data obtained from nmrdb.org.

Spectral Interpretation

¹H NMR Spectrum Analysis

-

H3 (Vinyl Proton): The most downfield signal at δ ~7.42 ppm is assigned to the vinyl proton (H3).[1] Its significant deshielding is due to its position on an sp² hybridized carbon and the anisotropic effect of the adjacent carbonyl group. The signal appears as a triplet, which arises from coupling to the two adjacent protons on C4 (H4), with a coupling constant of J = 4.5 Hz.[1]

-

H4 (Allylic Protons): The protons on C4 are allylic and adjacent to the double bond, appearing at a predicted chemical shift of δ ~2.81 ppm. This signal is a triplet due to coupling with the two neighboring protons on C5.

-

H6 (α-Carbonyl Protons): The protons on C6 are adjacent to the electron-withdrawing carbonyl group, resulting in a predicted chemical shift around δ ~2.54 ppm. This signal appears as a triplet due to coupling with the two protons on C5.

-

H5 (Aliphatic Protons): The protons on C5 are the most shielded, with a predicted chemical shift of δ ~2.11 ppm. The signal is predicted to be a quintet (or pentet) as it is coupled to the two protons on C4 and the two protons on C6 (n+1 = 4+1 = 5).

¹³C NMR Spectrum Analysis

-

C1 (Carbonyl Carbon): The signal at δ ~189.6 ppm is characteristic of a carbonyl carbon in an α,β-unsaturated ketone, making it the most deshielded carbon in the molecule.

-

C3 and C2 (Olefinic Carbons): The two sp² carbons of the double bond appear at δ ~150.9 ppm (C3) and δ ~120.3 ppm (C2). C3 is more deshielded than C2 due to the resonance effect of the carbonyl group. The direct attachment of the electronegative bromine atom to C2 also influences its chemical shift.

-

C6, C4, and C5 (Aliphatic Carbons): The three sp³ hybridized carbons appear in the aliphatic region. C6 (δ ~37.9 ppm) is the most deshielded of the three due to its proximity to the carbonyl group. C4 (δ ~30.1 ppm) is allylic, while C5 (δ ~21.3 ppm) is the most shielded, being furthest from the electron-withdrawing groups.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra for a sample like this compound is provided below.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of the compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Using a pipette, transfer the solution into the NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Spectrum Acquisition:

-

Experiment: Standard single-pulse proton experiment.

-

Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans (adjust based on sample concentration).

-

Processing: Apply a Fourier transform with zero-filling and a slight exponential line broadening (e.g., 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

-

-

¹³C NMR Spectrum Acquisition:

-

Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

-

Pulse Angle: 30 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration, to achieve adequate signal-to-noise ratio.

-

Processing: Apply a Fourier transform with zero-filling and exponential line broadening (e.g., 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift using the central peak of the CDCl₃ triplet at δ 77.16 ppm.

-

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the experimental and logical processes involved in the NMR analysis.

References

Solubility Profile of 2-Bromocyclohex-2-en-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromocyclohex-2-en-1-one, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the absence of publicly available quantitative solubility data, this document focuses on predicted solubility based on fundamental chemical principles. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is provided to empower researchers in their laboratory work.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound in common organic solvents can be predicted. The molecule possesses both polar (carbonyl group, carbon-bromine bond) and non-polar (cyclohexene ring) features, suggesting a broad solubility range.

Data Presentation: Predicted Solubility in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Highly Soluble / Miscible | Structural similarities, including the presence of a halogen atom, and the ability to engage in dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Highly Soluble / Miscible | The presence of a carbonyl group in both the solute and solvent allows for strong dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Highly Soluble | Ethers are good solvents for a wide range of organic compounds due to their ability to act as hydrogen bond acceptors and their moderate polarity. |

| Esters | Ethyl Acetate | Soluble | The ester group provides polarity that can interact with the carbonyl and bromo- functionalities of the solute. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately to Highly Soluble | The non-polar cyclohexene ring of the solute can interact favorably with the aromatic ring of the solvent via van der Waals forces. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately Soluble | The hydroxyl group of alcohols can act as a hydrogen bond donor to the carbonyl oxygen of the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall polarity. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the polar functional groups of the solute and the non-polar nature of these solvents limits miscibility. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules. |

Experimental Protocol: Determination of Quantitative Solubility

To obtain precise solubility data, the isothermal shake-flask method is the gold standard and is recommended.[1][2] This method involves equilibrating an excess amount of the solute in the solvent of interest at a constant temperature.

Methodology: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps (e.g., screw-cap vials with PTFE septa)

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Report the mean solubility and the standard deviation.

Visualizations: Workflows and Reaction Pathways

To further aid in the understanding of the experimental and chemical context of this compound, the following diagrams are provided.

Caption: Experimental workflow for the determination of solubility.

Caption: General pathway for acid-catalyzed α-bromination of ketones.[3][4][5]

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Reactivity of the Vinyl Bromide in 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the vinyl bromide moiety in 2-Bromocyclohex-2-en-1-one. This versatile building block is a valuable substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This document details the primary reaction pathways, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic planning.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide in this compound is highly amenable to palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce a wide range of substituents at the 2-position of the cyclohexenone ring, including aryl, vinyl, and alkynyl groups. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [fontname="Arial", label="General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling", labelloc=t, fontsize=14, rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

R1X [label="R¹-X\n(this compound)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2M [label="R²-M\n(Organometallic\nReagent)", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MX [label="M-X", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

Pd0 -> PdII [label=""]; R1X -> OxAdd [style=invis]; OxAdd -> PdII [style=invis]; PdII -> PdII_R2 [label=""]; R2M -> Transmetalation [style=invis]; Transmetalation -> PdII_R2 [style=invis]; PdII_R2 -> Product [label=""]; Product -> RedElim [style=invis]; PdII_R2 -> Pd0 [label=""]; RedElim -> Pd0 [style=invis]; PdII -> MX [dir=none, style=invis]; } Caption: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, reacting the vinyl bromide with an organoboron species, typically a boronic acid or a boronic ester.[1] This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Hindered Vinyl Bromides

| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 100 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3 equiv) | 1,4-Dioxane | 80 | 8 | >95 |

| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2 equiv) | DMF | 90 | 16 | >90* |

*Yields are typical for sterically hindered vinyl bromides and serve as a predictive framework for this compound. Specific data for this compound is not widely published.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and ligand (if required).[1]

-

Add the base (2-3 equiv) and the anhydrous, degassed solvent.[1]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[1]

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel.[1]

dot digraph "Suzuki_Workflow" { graph [fontname="Arial", label="Experimental Workflow for Suzuki-Miyaura Coupling", labelloc=t, fontsize=14, rankdir=LR, splines=ortho, nodesep=0.4, ranksep=0.8, maxwidth=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Combine Reactants:\nthis compound,\nArylboronic Acid, Catalyst,\nLigand, Base, Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(80-120 °C, 2-24 h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup:\nQuench, Extract,\nDry, Concentrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="2-Arylcyclohex-2-en-1-one", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Stille Coupling

The Stille coupling involves the reaction of the vinyl bromide with an organostannane (organotin) compound.[3][4] This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture.[4] However, the toxicity of organotin compounds is a significant drawback.[3]

Table 2: Typical Conditions for Stille Coupling of Vinyl Bromides

| Entry | Organostannane | Palladium Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | PPh₃ | Toluene | 100 | 12 | 70-90 |

| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ | THF | 60 | 6 | 80-95 |

| 3 | Trimethyl(ethynyl)tin | PdCl₂(PPh₃)₂ (3) | AsPh₃ | DMF | 80 | 8 | 75-90* |

*Yields are based on general procedures for Stille coupling of vinyl bromides and may vary for this compound.

Experimental Protocol: General Procedure for Stille Coupling

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.2 equiv) in a degassed solvent (e.g., THF, toluene, or DMF).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the mixture to the appropriate temperature (typically 60-110 °C) and monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction and dilute with an organic solvent.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of KF, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples the vinyl bromide with an alkene in the presence of a base.[5] This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of substituted alkenes.[6]

A specific example of a Heck-type reaction involving a derivative of this compound is an intramolecular cascade cross-coupling/cyclization. In this case, a tethered alkyne undergoes carbopalladation followed by reaction with bicyclopropylidene.

Table 3: Conditions for an Intramolecular Heck-type Cascade Reaction

| Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Dimethyl 2-(2-bromocyclohex-2-enyl)-2-(3-(tert-butyldimethylsilyl)prop-2-ynyl)malonate | Pd(OAc)₂ (10) | PPh₃ (30) | K₂CO₃ | Acetonitrile | 80 | 12-14 | Not reported |

Experimental Protocol: General Procedure for Intermolecular Heck Reaction

-

To a reaction vessel, add this compound (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv).

-

Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).

-

Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off any solids, and dilute with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solvent and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4][7] This reaction is a highly efficient method for the synthesis of enynes.

While specific data for this compound is limited, a study on the Sonogashira coupling of the silyl enolate of 3-bromo-cyclohexane-1,2-dione with phenylacetylene provides valuable insight, affording the coupled product in 90% yield.

Table 4: Conditions for Sonogashira Coupling of a Related 3-Bromocyclohexanedione Derivative

| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Silyl enolate of 3-bromo-cyclohexane-1,2-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | Toluene | 25 | 2 | 90 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Add a degassed solvent (e.g., THF or DMF) and a base (typically an amine like Et₃N or i-Pr₂NH, which can also serve as the solvent).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Other Reactivities of the Vinyl Bromide

Beyond palladium-catalyzed cross-coupling, the vinyl bromide in this compound can potentially undergo other transformations, such as nucleophilic substitution reactions.

Nucleophilic Substitution

While nucleophilic substitution at a vinylic carbon is generally more difficult than at an sp³-hybridized carbon, the presence of the electron-withdrawing ketone group in this compound can facilitate such reactions. A kinetic study on the reaction of 3-halogenocyclohex-2-enones with piperidine has shown that these substitutions can occur, and are free from side reactions.[4]

dot digraph "Nucleophilic_Substitution" { graph [fontname="Arial", label="Plausible Nucleophilic Substitution Pathway", labelloc=t, fontsize=14, rankdir=LR, splines=ortho, nodesep=0.6, ranksep=1, maxwidth=760]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Reactant [label=<

this compound

this compound

Nucleophile [label="Nu⁻", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Product [label=<

2-Substituted-cyclohex-2-en-1-one

2-Substituted-cyclohex-2-en-1-one

Reactant -> Product [label="+ Nu⁻"]; Product -> LeavingGroup [label="- Br⁻", style=invis]; } Caption: Plausible Nucleophilic Substitution Pathway.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

-

Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., ethanol or DMF).[4]

-

Add the amine nucleophile (e.g., piperidine, 2-3 equiv).

-

Heat the reaction mixture at a temperature ranging from 30 to 90 °C, monitoring the reaction by TLC or LC-MS.[4]

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Cine-Substitution

Cine-substitution is a type of nucleophilic substitution where the incoming group attaches to a carbon atom adjacent to the one bearing the leaving group. While no specific examples of cine-substitution on this compound have been found in the literature search, it remains a theoretical possibility under certain reaction conditions, potentially involving a benzyne-like intermediate or an addition-elimination mechanism. Further research would be required to explore this reactivity pathway for this specific substrate.

Conclusion

The vinyl bromide in this compound is a versatile functional group that primarily undergoes palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. These transformations provide efficient routes to a wide array of 2-substituted cyclohexenone derivatives. Additionally, the potential for nucleophilic substitution reactions further expands the synthetic utility of this compound. This guide provides a foundation of reaction types, conditions, and protocols to aid researchers in the strategic use of this compound in the synthesis of novel and complex molecules. It is important to note that for many of these reactions, optimization of the specific substrate, catalyst, ligand, base, and solvent system may be necessary to achieve optimal results.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of the Double Bond in 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclohex-2-en-1-one is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. The presence of an α,β-unsaturated ketone system in conjunction with a vinyl bromide moiety imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the electrophilic nature of the carbon-carbon double bond in this compound, its synthesis, spectroscopic characterization, and its utility as an intermediate in the preparation of more complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Core Chemical Properties and Spectroscopic Data

This compound is a cyclic α-bromo enone. The electron-withdrawing nature of the carbonyl group and the bromine atom significantly influences the electron density of the double bond, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrO | --INVALID-LINK-- |

| Molecular Weight | 175.02 g/mol | --INVALID-LINK-- |

| CAS Number | 50870-61-6 | --INVALID-LINK-- |

| Appearance | Off-white to slightly yellow solid/powder | --INVALID-LINK-- |

| Melting Point | 72-75 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 235.17 °C at 760 mmHg (calculated) | --INVALID-LINK-- |

| Density | 1.612 g/cm³ (calculated) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as tert-butyl methyl ether and ethyl acetate. | --INVALID-LINK-- |

Spectroscopic Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The key NMR data are summarized in Table 2.

| Spectrum Type | Key Signals (Solvent: CDCl₃) | Source |

| ¹H NMR (400 MHz) | δ: 7.42 (t, J = 4.5 Hz, 1H), 2.60-2.64 (m, 2H), 2.43-2.47 (m, 2H), 2.04-2.10 (m, 2H) | --INVALID-LINK-- |

| ¹³C NMR (100 MHz) | δ: 193.3, 150.3, 122.9, 37.8, 28.5, 22.8 | --INVALID-LINK-- |

The infrared (IR) spectrum is expected to show characteristic absorption bands for the C=O and C=C stretching vibrations.

Synthesis of this compound

A reliable and high-yielding synthesis of this compound involves the α-bromination of cyclohex-2-en-1-one.

Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Cyclohex-2-en-1-one

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Carbon tetrachloride (CCl₄)

-

tert-Butyl methyl ether (t-BuOMe)

-

n-Heptane

Procedure:

-

A solution of cyclohex-2-en-1-one in carbon tetrachloride is treated with N-bromosuccinimide and a catalytic amount of AIBN.

-

The mixture is heated to reflux and monitored by TLC until the starting material is consumed.

-

After cooling, the succinimide by-product is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization from a mixture of tert-butyl methyl ether and n-heptane.

Yield:

The synthesis is reported to be fast and provides a nearly quantitative yield of the crude product (98%), which can be purified to >99% purity with good recovery (70%).[1]

Electrophilicity and Reactivity of the Double Bond

The key feature governing the reactivity of this compound is the electrophilic nature of the β-carbon of the α,β-unsaturated system. This is a direct consequence of the resonance delocalization of the pi electrons towards the electronegative oxygen atom of the carbonyl group.

Figure 2: Logical relationship of electrophilicity.

Michael Addition Reactions

The primary reaction pathway involving the double bond of this compound is the Michael (or conjugate) addition.[2] In this reaction, a soft nucleophile attacks the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

General Mechanism:

Figure 3: General mechanism of Michael addition.

A variety of nucleophiles can act as Michael donors, including enolates, amines, thiols, and cyanide.[2][3]

Reaction with Cyanide

A notable example of the Michael addition to this compound is its reaction with a cyanide source, which is a key step in the synthesis of 3-oxocyclohex-1-ene-1-carbonitrile.[1]

Experimental Protocol Outline:

-

Crude this compound is dissolved in a suitable solvent.

-

The solution is treated with a cyanide source (e.g., sodium cyanide).

-

The reaction proceeds via a conjugate addition of the cyanide anion to the β-carbon.

-

This is followed by the elimination of HBr upon heating to yield the final product.

This two-step, one-pot procedure from cyclohex-2-en-1-one is efficient and provides the product in good yield.[1]

Applications in Drug Development and Chemical Synthesis

Conclusion

This compound is a highly functionalized cyclic ketone characterized by a significantly electrophilic carbon-carbon double bond. This electrophilicity is the cornerstone of its reactivity, primarily manifesting in Michael addition reactions with a variety of nucleophiles. The synthetic accessibility of this compound, coupled with its predictable reactivity, makes it a valuable tool for synthetic chemists in academic and industrial settings, particularly in the fields of drug discovery and agrochemical development. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for researchers utilizing this versatile chemical intermediate.

References

An In-depth Technical Guide on the Stability and Storage of 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromocyclohex-2-en-1-one (CAS No. 50870-61-6). Due to the reactive nature of α-bromo ketones, proper handling and storage are critical to maintain the integrity and purity of this compound for research and development purposes.

Chemical and Physical Properties

This compound is a solid organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrO | [2] |

| Molecular Weight | 175.02 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 72.5-75 °C | [1] |

| Boiling Point | 235.167 °C at 760 mmHg | [1][6] |

| Purity (Typical) | 97% - 98+% | [2][3][5][6] |

Stability and Recommended Storage Conditions

The stability of this compound is influenced by temperature, moisture, and exposure to incompatible materials. While specific quantitative stability studies are not extensively documented in publicly available literature, the general reactivity of α,β-unsaturated α-bromo ketones provides a basis for best practices in storage and handling.

| Parameter | Recommendation | Rationale and Remarks |

| Storage Temperature | Freezer | To minimize degradation, storage in a freezer is recommended.[5] Although a specific temperature range is not provided by all suppliers, this generally implies storage at or below -20°C. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | α-bromo ketones can be sensitive to moisture and air. An inert atmosphere will prevent potential hydrolysis and oxidation. |

| Moisture | Store in a dry, well-sealed container. Use of a desiccator is advisable. | The presence of water can lead to hydrolysis of the carbon-bromine bond, a known degradation pathway for similar compounds.[7] |

| Light Exposure | Store in an amber or opaque container. | While specific photostability data is unavailable, compounds with unsaturated systems can be light-sensitive. Protection from light is a standard precautionary measure. |

| Incompatible Materials | Avoid contact with strong oxidizing agents and strong bases. | The compound is reactive with strong oxidizing agents.[1] Bases can induce dehydrobromination, leading to the formation of α,β-unsaturated ketones.[8] |

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the general chemical reactivity of α-bromo ketones. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Caption: Logical diagram of factors leading to the degradation of this compound.

Experimental Protocols: General Principles of Stability Testing

While a specific, validated stability testing protocol for this compound is not available in the public domain, the principles for "in-use stability studies" of chemical products can be adapted.[9] Such a study would aim to assess the chemical and physical stability of the compound under defined storage conditions over time.

Objective: To determine the shelf-life of this compound under recommended storage conditions (e.g., freezer, desiccated, inert atmosphere) and stressed conditions (e.g., elevated temperature, humidity, light exposure).

Methodology Outline:

-

Sample Preparation: At least two batches of this compound should be used for the study.[9] One batch should ideally be near the end of its current shelf-life.[9] Samples should be stored in containers that are representative of the proposed long-term storage solution.

-

Storage Conditions:

-

Long-term: Samples stored in a freezer (e.g., -20°C ± 5°C) under desiccated and inert conditions.

-

Accelerated: Samples stored at elevated temperatures (e.g., 25°C ± 2°C with controlled humidity, and 40°C ± 2°C with controlled humidity) to simulate longer-term stability.

-

Photostability: Samples exposed to a standardized light source to assess degradation upon light exposure.

-

-

Testing Intervals: Samples would be pulled and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term studies; shorter intervals for accelerated studies).

-

Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, would be used. The method must be able to separate the intact this compound from any potential degradation products.

-

Data Analysis: The purity of this compound would be determined at each time point. The rate of degradation would be calculated to establish a recommended shelf-life, which is the time period during which the purity remains within an acceptable specification (e.g., ≥95%).

The following workflow illustrates the general process for a stability study.

Caption: A generalized workflow for conducting a stability study of a chemical compound.

Handling and Safety Precautions

This compound is classified as a hazardous substance and should be handled with appropriate care.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] It is also considered a possible human carcinogen.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Spill and Disposal: In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.

By adhering to these storage and handling guidelines, researchers can ensure the stability and integrity of this compound for its intended applications in drug discovery and chemical synthesis.

References

- 1. Cas 50870-61-6,this compound | lookchem [lookchem.com]

- 2. Synthonix, Inc > 50870-61-6 | this compound [synthonix.com]

- 3. 50870-61-6 | this compound - Moldb [moldb.com]

- 4. This compound | C6H7BrO | CID 10965037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 50870-61-6 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions of 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, demonstrating broad functional group tolerance and generally high yields.[1][3] These application notes provide a detailed guide for utilizing 2-Bromocyclohex-2-en-1-one as a substrate in Suzuki-Miyaura coupling reactions to synthesize 2-arylcyclohex-2-en-1-ones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in the literature, this document compiles generalized protocols and representative data from analogous systems involving sterically hindered vinyl bromides and α,β-unsaturated cyclic ketones.[4] These notes are intended to serve as a comprehensive starting point for reaction optimization and successful implementation.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a square planar palladium(II) complex.[2][5]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide ion. The base is crucial for activating the boronic acid to facilitate this step.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond in the product (2-arylcyclohex-2-en-1-one) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-bromocyclohex-2-en-1-one as a versatile building block. The methodologies outlined below—Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings—offer robust strategies for the synthesis of diverse α-substituted cyclohexenone derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions generally proceed through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with an organohalide, followed by transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and concludes with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[3] The choice of ligands, bases, and solvents is critical for optimizing reaction efficiency and yield.

Suzuki-Miyaura Coupling: Synthesis of 2-Arylcyclohex-2-en-1-ones

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] While specific data for the Suzuki coupling of this compound is not widely published, protocols adapted from procedures for sterically hindered vinyl bromides can be successfully applied.[2]

General Reaction Scheme:

Experimental Protocol:

A recommended starting point for the Suzuki coupling of this compound with an arylboronic acid is as follows:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%), and a base (e.g., K₂CO₃, 2–3 equiv.).[2]

-

Add an anhydrous solvent such as toluene or dioxane.[2]

-

Heat the reaction mixture to 80–110 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

Data Summary:

The following table summarizes typical conditions that can be used as a starting point for optimizing the Suzuki-Miyaura coupling of this compound.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene | 100 | 12 | Est. 70-90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane | 110 | 8 | Est. 75-95 |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | Est. 60-80 |

Estimated yields are based on similar reactions reported in the literature and may require optimization for this specific substrate.

References

Application Notes: 2-Bromocyclohex-2-en-1-one in Diels-Alder Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromocyclohex-2-en-1-one as a dienophile in Diels-Alder cycloaddition reactions. This compound is a valuable building block for the synthesis of complex bicyclic and polycyclic frameworks, which are of significant interest in pharmaceutical and materials science. The presence of the bromine atom and the carbonyl group activates the double bond, making it a potent dienophile for reactions with a variety of dienes.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. The reactivity of this reaction is significantly influenced by the electronic nature of the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.

This compound is an activated dienophile due to the electron-withdrawing effects of both the bromo and carbonyl substituents. Studies on analogous 2-halocycloalkenones have shown them to be highly reactive dienophiles that readily participate in Diels-Alder cycloadditions, often with high endo-selectivity.[1][2] This increased reactivity, compared to the parent cyclohexenone, allows for cycloadditions to proceed under milder conditions and with a broader range of dienes.

Data Presentation: Representative Diels-Alder Reactions

While specific literature data for this compound is limited, the following table presents expected outcomes based on the known reactivity of similar 2-bromocycloalkenones with various dienes.[1] These reactions are anticipated to proceed with high yields and excellent diastereoselectivity.

| Diene | Dienophile | Product | Reaction Conditions | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Cyclopentadiene | This compound | 2-Bromo-5,8-methano-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 80 °C, 12 h | ~95 | >95:5 |

| Isoprene | This compound | 2-Bromo-6-methyl-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 110 °C, 24 h | ~90 | >90:10 |

| 2,3-Dimethyl-1,3-butadiene | This compound | 2-Bromo-6,7-dimethyl-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 110 °C, 24 h | ~92 | >95:5 |

| Danishefsky's Diene | This compound | 2-Bromo-7-(trimethylsilyloxy)-4a,5,8,8a-tetrahydro-1(4H)-naphthalenone | Toluene, 25 °C, 6 h | ~98 | >98:2 |

Experimental Protocols

The following is a general protocol for the Diels-Alder cycloaddition of this compound with a diene, based on established procedures for similar reactions.[1]

General Procedure for Diels-Alder Cycloaddition:

Materials:

-

This compound

-

Diene (e.g., cyclopentadiene, isoprene)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexanes/ethyl acetate mixture)

Protocol:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the dienophile in the chosen anhydrous solvent (e.g., toluene, 0.2 M).

-

Add the diene (1.2-2.0 eq) to the solution.

-

If necessary, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the appropriate time (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.

-

Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS).

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the Diels-Alder reaction of this compound.

Caption: General scheme of the Diels-Alder reaction.

Caption: Experimental workflow for the Diels-Alder reaction.

Caption: Stereoselectivity in the Diels-Alder reaction.

References

Application Notes and Protocols for Michael Addition to 2-Bromocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Michael addition reaction to 2-bromocyclohex-2-en-1-one. The methodologies are based on established principles of conjugate addition and adapted from procedures for structurally similar α,β-unsaturated ketones. These protocols serve as a foundational guide for the synthesis of novel 3-substituted-2-bromocyclohexanone derivatives, which are versatile intermediates in organic synthesis and drug discovery.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1] When applied to this compound, this reaction allows for the introduction of a wide range of functionalities at the C-3 position, leading to valuable synthetic intermediates. The presence of the bromine atom at the C-2 position offers a handle for subsequent transformations, such as cross-coupling reactions, further enhancing the synthetic utility of the Michael adducts.

This document details procedures for the thia-Michael, aza-Michael, and carbon-Michael additions to this compound. While specific literature on this exact substrate is limited, the provided protocols are derived from well-established procedures for analogous systems like cyclohexenone.[2][3]

General Reaction Workflow

The general workflow for a Michael addition to this compound involves the preparation of the reaction mixture, execution of the reaction under controlled conditions, and subsequent work-up and purification of the product. The specific conditions can be adapted based on the nucleophile and catalyst used.

Caption: General experimental workflow for the Michael addition.

Reaction Mechanism

The Michael addition proceeds via a three-step mechanism:

-

Nucleophile Activation: In many cases, a base is used to deprotonate the Michael donor, generating a more potent nucleophile (e.g., a thiolate from a thiol, an enolate from a malonate).

-

Conjugate Addition: The activated nucleophile attacks the β-carbon of the this compound. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate.

-

Protonation: The enolate intermediate is protonated, typically by the solvent or a proton source added during work-up, to yield the final 3-substituted-2-bromocyclohexanone product.

Caption: General mechanism of the Michael addition reaction.

Experimental Protocols

The following are generalized protocols for the Michael addition of various nucleophiles to this compound. Note: These protocols are based on reactions with similar substrates and may require optimization for this specific compound.

Protocol 1: Thia-Michael Addition of Thiols

The addition of thiols is often facile and can sometimes proceed without a catalyst.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl thiol)

-

Solvent (e.g., ethanol, dichloromethane, or solvent-free)

-

Base (optional, e.g., triethylamine, sodium ethoxide)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.).

-

Reagent Addition: Add the thiol (1.1-1.5 equiv.). If a solvent is used, dissolve the starting materials in 5-10 mL of the chosen solvent. For catalyst-free reactions, proceed to the next step. If a base is used, add a catalytic amount (e.g., 0.1 equiv. of triethylamine).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If a solvent was used, remove it.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-thio-2-bromocyclohexanone.

Protocol 2: Aza-Michael Addition of Amines

The addition of amines can be catalyzed by Lewis acids or Brønsted acids, or in some cases, can proceed thermally.

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Catalyst (e.g., sulfated zirconia, InCl₃)

-

Solvent (e.g., acetonitrile, water, or solvent-free)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a round-bottom flask, add the catalyst (e.g., 10 mol% sulfated zirconia).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.). If a solvent is used, add 5 mL.

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction by TLC.

-